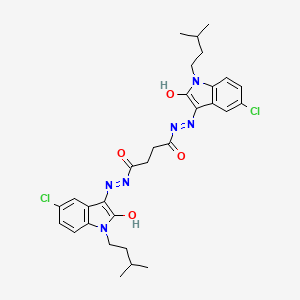
(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide is a useful research compound. Its molecular formula is C30H34Cl2N6O4 and its molecular weight is 613.54. The purity is usually 95%.
BenchChem offers high-quality (N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing bis-isatin carbohydrazone and thiocarbohydrazone derivatives, including compounds similar to the one , characterized using spectroscopic techniques and elemental analysis. These studies often involve quantum chemical calculations to explore molecular geometries and electronic properties, such as HOMO-LUMO energy eigenvalues and density of states (DOSs), which are crucial for understanding the compound's reactivity and stability (Muğlu et al., 2019).
Antioxidant Activity
The antioxidant properties of new bis-isatin derivatives have been examined, with findings suggesting that certain derivatives exhibit significant antioxidant activity. This activity is often quantified using methods like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging method, with comparisons to standard antioxidants such as Ascorbic acid. Theoretical studies, including QTAIM analysis, are used to investigate the relationship between intramolecular interactions, electronic data, and antioxidant activity (Muğlu et al., 2019).
Anti-Cancer Activity
Several studies have focused on the in vitro anti-cancer evaluation of similar compounds, assessing cytotoxicity against human tumor cell lines. Some compounds have shown promising anti-cancer activities, with IC50 values indicating a potential for further development as anti-cancer agents. Specific derivatives have demonstrated specificity against certain cancer cell lines, highlighting the importance of structural variations in dictating biological activity (El‐Faham et al., 2015).
Antibacterial and Anticancer Activity
The antibacterial and anticancer activities of new bisisatin malonohydrazides have been evaluated, with some compounds showing efficacy against various bacterial strains and cancer cell lines. The structural elucidation of these compounds provides insight into the molecular basis of their biological activities, offering potential pathways for the development of new therapeutic agents (Rani et al., 2010).
Apoptosis Induction
Research into substituted benzohydrazides has led to the discovery of compounds that induce apoptosis in cancer cells. Through structure-activity relationship (SAR) studies, specific derivatives have been identified as potent apoptosis inducers, offering a novel approach to cancer treatment by targeting the apoptotic pathways in tumor cells (Sirisoma et al., 2009).
Propiedades
IUPAC Name |
N,N'-bis[[5-chloro-2-hydroxy-1-(3-methylbutyl)indol-3-yl]imino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34Cl2N6O4/c1-17(2)11-13-37-23-7-5-19(31)15-21(23)27(29(37)41)35-33-25(39)9-10-26(40)34-36-28-22-16-20(32)6-8-24(22)38(30(28)42)14-12-18(3)4/h5-8,15-18,41-42H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSONEXGDQAJNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)CCC(=O)N=NC3=C(N(C4=C3C=C(C=C4)Cl)CCC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

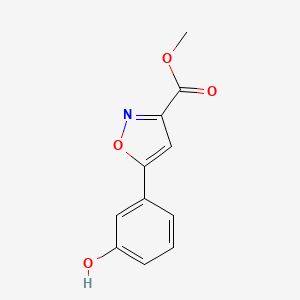
![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)
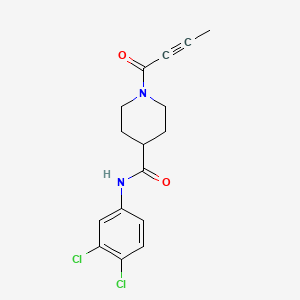
![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)
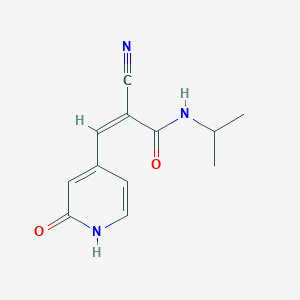
![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)
![N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2878960.png)

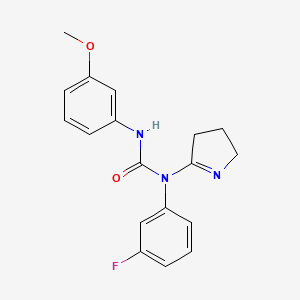
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2878966.png)